Scientific Field: Materials Science, Environmental Science
Summary of the Application: Hydroxylamine is an oxygenated derivative of ammonia used in many organic syntheses, including pharmaceutical and industrial production processes. Hydroxylamine can act as a mutagen and an acute toxicant for plants, animals, and humans.
Methods of Application: A glassy carbon electrode (GCE) surface was modified with nitrogen-doped hollow carbon spheres (N-HCSs) for the determination of hydroxylamine.
Scientific Field: Chemical Engineering, Environmental Science
Summary of the Application: Hydroxylamine is an important nitrogenous feedstock for the chemical industry.
Methods of Application: A plasma-electrochemical cascade pathway (PECP) powered by electricity was developed for sustainable hydroxylamine synthesis directly from ambient air and water at mild conditions. Subsequently, the obtained nitric acid is selectively electroreduced to hydroxylamine using a bismuth-based catalyst.
Results or Outcomes: The faradaic efficiency for hydroxylamine reached 81.0% at −1.0 V versus the reversible hydrogen electrode.
Scientific Field: Organic Chemistry
Summary of the Application: Hydroxylamine-derived reagents have been used for the direct preparation of unprotected amines.
Methods of Application: The use of hydroxylamine-derived (N–O) reagents, such as PONT (PivONH3OTf), has enabled the introduction of unprotected amino groups on various different feedstock compounds, such as alkenes, arenes, and thiols.
Results or Outcomes: This method has unlocked several reactions that facilitate the generation of unprotected primary, secondary, and tertiary amino groups.
Methods of Application: The palladium-catalyzed O-allylic substitution of hydroxylamines with allylic carbonate afforded linear hydroxylamines, whereas branched hydroxylamines were observed in iridium-catalyzed reactions.
Results or Outcomes: This method provides a new approach to generate useful aminated products.
O-(3-Chloroallyl)hydroxylamine is a chemical compound with the formula C₃H₆ClNO. It is characterized by a hydroxylamine functional group attached to a three-carbon allyl chain that includes a chlorine atom at the third position. This compound is notable for its unique reactivity and is often used in various organic synthesis applications. Its hydrochloride salt form is also relevant in both laboratory and industrial contexts, enhancing its solubility and stability .
Currently, there is no scientific literature available on the specific mechanism of action of O-(3-Chloroallyl)hydroxylamine. As mentioned earlier, research seems focused on its potential as a building block for more complex molecules with interesting biological properties.
The synthesis of O-(3-Chloroallyl)hydroxylamine typically involves the following steps:
O-(3-Chloroallyl)hydroxylamine finds applications across various fields:
Interaction studies involving O-(3-Chloroallyl)hydroxylamine have primarily focused on its reactivity with biological macromolecules and small molecules. These studies aim to elucidate its potential effects on enzyme activity and cellular processes. Preliminary findings suggest that it may interact with specific proteins or enzymes, impacting their function, although comprehensive data remains scarce .
O-(3-Chloroallyl)hydroxylamine shares structural similarities with several other hydroxylamines. Here are some comparable compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
O-Allylhydroxylamine Hydrochloride | 38945-21-0 | 0.78 |
O-(2-Methylallyl)hydroxylamine Hydrochloride | 54149-64-3 | 0.64 |
O-(But-3-en-2-yl)hydroxylamine Hydrochloride | 71350-16-8 | 0.61 |
O-Ethylhydroxylamine Hydrochloride | 3332-29-4 | 0.56 |
O-Butylhydroxylamine Hydrochloride | 4490-82-8 | 0.52 |
O-(3-Chloroallyl)hydroxylamine is unique due to its specific chloroallyl side chain, which influences its reactivity and potential biological activity compared to other hydroxylamines. This distinct structure allows for diverse applications in organic synthesis and potential pharmaceutical development .